5-methoxy-7-nitro-1H-indole-2,3-dione
Description
Its synthesis via microwave-assisted methods yields 73–80% under optimized conditions, as demonstrated in reactions with cyanoacetic acid and malonic acid . Key spectral data include:
- ¹H NMR (DMSO-d₆): δ 3.10–3.20 (m, 2H), 3.83 (s, 3H), 7.50–7.54 (d, 2H), 11.22 (s, 1H).
- ¹³C NMR (DMSO-d₆): δ 25.68, 56.23, 70.77, 106.18, 116.72, 120.09, 130.94, 132.01, 134.85, 154.48, 176.86 .
Properties
Molecular Formula |
C9H6N2O5 |
|---|---|
Molecular Weight |
222.15 g/mol |
IUPAC Name |
5-methoxy-7-nitro-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H6N2O5/c1-16-4-2-5-7(6(3-4)11(14)15)10-9(13)8(5)12/h2-3H,1H3,(H,10,12,13) |
InChI Key |
KFNPBOSYECQAHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)C2=O |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
5-Methoxy-7-nitro-1H-indole-2,3-dione has shown promising antimicrobial properties. In a study evaluating various indole derivatives, compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The diameter of inhibition zones (DIZ) for certain derivatives reached values of 21 mm against Staphylococcus aureus and 22 mm against Bacillus subtilis, indicating strong antibacterial effects .
Table 1: Antimicrobial Efficacy of Indole Derivatives
| Compound | Target Bacteria | DIZ (mm) |
|---|---|---|
| 5-Methoxy-7-nitro | S. aureus | 21 |
| 5-Methoxy-7-nitro | B. subtilis | 22 |
| Other derivatives | Various pathogens | Varies |
Anticancer Potential
The anticancer activity of this compound has also been explored. In vitro studies indicated that certain derivatives displayed cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). Notably, one derivative exhibited an IC50 value of 0.34 μM against MCF-7 cells, indicating potent antiproliferative effects. The mechanisms through which these compounds exert their effects may include:
- Enzyme Inhibition : Targeting enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interacting with receptors that regulate cellular growth.
- Induction of Apoptosis : Triggering programmed cell death pathways.
Table 2: Anticancer Activity Against Human Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5-Methoxy-7-nitro | HeLa | Varies |
| 5-Methoxy-7-nitro | MCF-7 | 0.34 |
| 5-Methoxy-7-nitro | HT-29 | Varies |
Case Study 1: Antimicrobial Efficacy
A comprehensive evaluation of various indole derivatives, including those derived from this compound, demonstrated significant antimicrobial activity. The study utilized the Diameter of Inhibition Zone assay to measure efficacy against multiple bacterial strains, confirming the compound's potential as a lead for developing new antibiotics .
Case Study 2: Anticancer Activity Assessment
In another study focusing on the anticancer properties of indole derivatives, researchers conducted assays on several cancer cell lines. The results revealed that compounds similar to 5-methoxy-7-nitro exhibited notable cytotoxicity and could induce apoptosis in cancer cells. This highlights the therapeutic potential of these compounds in oncology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and physicochemical parameters of 5-methoxy-7-nitro-1H-indole-2,3-dione with halogenated and alkylated analogs:
Key Observations:
- Electron-Withdrawing vs.
- Lipophilicity : Methyl or acetyl substituents (e.g., in 7-chloro-4-methyl and 1-acetyl derivatives) enhance lipophilicity, which could improve membrane permeability in biological systems .
- Synthetic Efficiency : Microwave-assisted synthesis of this compound achieves higher yields (73–80%) compared to traditional methods used for chloro derivatives, which often require multi-step protocols .
Crystallographic and Analytical Tools
The refinement program SHELXL, widely used for small-molecule crystallography, has been employed to resolve structures of similar indole derivatives . Tools like OLEX2 further aid in structural analysis and visualization .
Preparation Methods
Starting Material Preparation
The synthesis commences with 5-methoxy-1H-indole-2,3-dione (5-methoxyisatin) , itself derived from 5-methoxyindole via oxidation. Using a modified Sandmeyer protocol, the indole nucleus is nitrated at the 7-position through diazotization followed by nitro group introduction.
Diazotization and Nitration
A solution of 5-methoxyisatin in concentrated sulfuric acid is treated with sodium nitrite (NaNO₂) at 0–5°C to generate the diazonium intermediate. Subsequent quenching with a copper(I) nitrate complex introduces the nitro group at the 7-position, yielding the target compound. This step requires precise temperature control to minimize byproducts such as 5-nitro or 5,7-dinitro derivatives.
Reaction Conditions:
-
Temperature: 0–5°C (diazotization), 25°C (nitration)
-
Reagents: NaNO₂, Cu(NO₃)₂, H₂SO₄
-
Yield: 60–75% (depending on stoichiometry and purity of starting material).
Direct Nitration of 5-Methoxyisatin
An alternative route involves direct nitration of 5-methoxyisatin using a nitric acid-sulfuric acid mixture. This method exploits the electron-rich nature of the indole ring, directing nitration to the 7-position due to the methoxy group’s para-directing effect.
Nitration Protocol
A chilled solution of 5-methoxyisatin in concentrated sulfuric acid is treated dropwise with fuming nitric acid (HNO₃). The reaction mixture is stirred at 0–5°C for 2 hours, followed by gradual warming to room temperature. The crude product is precipitated in ice water, filtered, and recrystallized from ethanol.
Optimized Parameters:
Regioselectivity Considerations
The methoxy group at position 5 deactivates the indole ring, favoring nitration at the 7-position over the 4- or 6-positions. Computational studies suggest that this regioselectivity arises from destabilization of alternative transition states due to steric and electronic effects.
Purification and Characterization
Crystallization and Chromatography
Crude this compound is purified via recrystallization from ethanol or dimethylformamide (DMF). For higher purity, column chromatography using silica gel and dichloromethane-methanol (9:1) as eluent is employed.
Spectroscopic Validation
-
¹H-NMR (DMSO-d₆): δ 3.85 (s, 3H, OCH₃), 7.12 (d, J = 2.5 Hz, 1H, H-4), 7.45 (dd, J = 2.5, 8.5 Hz, 1H, H-6), 8.10 (d, J = 8.5 Hz, 1H, H-7).
-
IR (KBr): 1745 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (NO₂ symmetric stretch).
Comparative Analysis of Synthetic Methods
The table below contrasts the Sandmeyer and direct nitration routes:
The direct nitration method offers superior yields and scalability, making it preferable for industrial applications. However, the Sandmeyer route provides better control over nitro group positioning in poly-substituted indoles .
Q & A
Q. What are the optimal synthetic routes for preparing 5-methoxy-7-nitro-1H-indole-2,3-dione, and how do reaction conditions influence yield?
- Methodological Answer : Microwave-assisted synthesis using this compound as a starting material has been demonstrated with cyanoacetic acid in dioxane and triethylamine. Reaction parameters such as time (4–6 hours) and temperature (70°C) significantly impact yield and purity. For example, Method A (80% yield) and Method B (73% yield) differ in product distribution due to variations in heating duration and solvent handling . Traditional reflux methods (e.g., with oxalyl chloride in diethyl ether) also yield high-purity products (91% yield) but require strict control of pH and temperature .
Q. How can NMR spectroscopy confirm the structure and purity of this compound?
- Methodological Answer : 1H NMR (DMSO-d6) for this compound shows distinct signals at δ 3.83 (s, 3H, methoxy), δ 7.50–7.54 (d, 2H, aromatic protons), and δ 11.22 (s, 1H, NH). 13C NMR confirms carbonyl (δ 176.86) and nitro-substituted aromatic carbons (δ 134.85–154.48). TLC and HRMS-TOF are complementary for verifying purity and molecular weight (e.g., m/z 438.53924 for derivatives) .
Q. What purification techniques are effective for isolating this compound derivatives?
- Methodological Answer : Column chromatography with 70:30 ethyl acetate/hexane effectively separates intermediates, while recrystallization from chloroform or diethyl ether yields high-purity solids. Side products (e.g., unreacted starting materials) can be minimized by monitoring reactions with TLC and optimizing reaction times to ≤6 hours .
Advanced Research Questions
Q. What methodological considerations are critical for microwave-assisted synthesis of functionalized derivatives?
- Methodological Answer : Microwave irradiation accelerates reactions but requires precise control of parameters:
- Power : Higher power (e.g., 300 W) reduces reaction time but may degrade heat-sensitive intermediates.
- Solvent : Polar solvents like dioxane enhance microwave absorption but necessitate post-reaction extraction (e.g., ethyl acetate/water).
- Catalyst : Triethylamine acts as a base to neutralize HCl byproducts, improving yield. Comparative studies show Method A (shorter heating) favors higher yields, while Method B reduces side products .
Q. How can crystallographic software resolve structural ambiguities in nitro-substituted indole derivatives?
- Methodological Answer : SHELXL and OLEX2 are critical for refining crystal structures. For example:
- Twinning Analysis : SHELXL handles high-resolution data and twinned crystals via the HKLF5 format, resolving overlapping electron density in nitro groups.
- Hydrogen Bonding : OLEX2 visualizes intermolecular interactions (e.g., NH···O=C) critical for stabilizing crystal packing.
- Validation : R-factor convergence (<0.05) and residual density maps (<0.3 eÅ⁻³) ensure accuracy .
Q. How can contradictory spectroscopic data be reconciled during structural elucidation?
- Methodological Answer : Discrepancies in NMR or MS data often arise from:
- Tautomerism : Nitro and carbonyl groups may adopt alternate tautomeric forms, shifting δ values.
- Solvent Effects : DMSO-d6 vs. CDCl3 can alter chemical shifts (e.g., NH protons deshielded in DMSO).
- Resolution : HRMS-TOF (m/z ±0.001) resolves isobaric interferences, while 2D NMR (COSY, HSQC) confirms connectivity .
Q. What pharmacological screening strategies are applicable for this compound derivatives?
- Methodological Answer : Pilot studies for antiglaucoma agents involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
